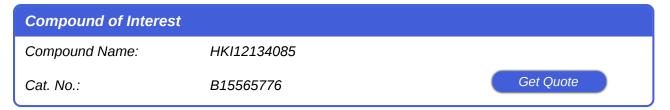


# HKI12134085: A Technical Overview of a Novel Nitrobenzothiazinone Antitubercular Agent

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**HKI12134085** is a next-generation nitrobenzothiazinone (BTZ) derivative with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. As a member of the BTZ class, **HKI12134085** targets a critical enzyme in the mycobacterial cell wall synthesis pathway, making it a promising candidate for further drug development, particularly in the context of rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **HKI12134085**.

## **Chemical Structure and Properties**

**HKI12134085**, also referred to as compound 3 in foundational research, is an orally available antibacterial agent.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C18H18F3N3O5S	[1]
Molecular Weight	445.41 g/mol	[1]
CAS Number	2102393-11-1	[1]
SMILES	[O-]INVALID-LINK O3)CC2)=NC4=O)C4=C(C)C( C(F)(F)F)=C1">N+=O	[1]
IUPAC Name	2-((R)-3',5-dimethyl-8-nitro-4-oxo-4,10-dihydro-3H-spiro[benzo[b][2][3]thiazine-2,5'-[1][2]dioxan]-6-yl)-7-(trifluoromethyl)-1,4-dihydro-2H-benzo[b][2][3]thiazin-4-one	Derived from SMILES

## **Mechanism of Action: Inhibition of DprE1**

The primary molecular target of the nitrobenzothiazinone class, including **HKI12134085**, is the decaprenylphosphoryl- $\beta$ -D-ribose 2'-epimerase (DprE1). DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component arabinan. Specifically, DprE1 catalyzes the oxidation of decaprenylphosphoryl- $\beta$ -D-ribose (DPR) to decaprenylphosphoryl- $\beta$ -D-2'-keto-erythro-pentofuranose (DPX).

The mechanism of inhibition is covalent and irreversible. The nitro group of the BTZ scaffold is bioactivated within the mycobacterium by the reduced flavin adenine dinucleotide (FADH<sub>2</sub>) cofactor of DprE1. This reduction forms a highly reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to the inactivation of the enzyme. The disruption of the arabinan biosynthesis pathway ultimately compromises the integrity of the mycobacterial cell wall, leading to cell death.



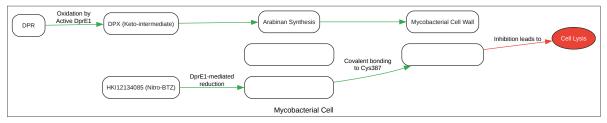


Figure 1: Mechanism of DprE1 Inhibition by HKI12134085

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Caption: Covalent inhibition of DprE1 by HKI12134085.

## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the characterization of **HKI12134085**.

## **Minimum Inhibitory Concentration (MIC) Assay**

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.



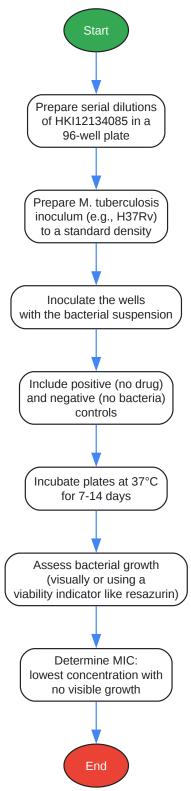


Figure 2: Workflow for MIC Determination

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Caption: Standard workflow for determining the MIC of **HKI12134085**.



#### Methodology:

- Compound Preparation: A stock solution of HKI12134085 is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using an appropriate culture medium such as Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
- Inoculum Preparation:Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured to mid-log phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
- Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the bacterial suspension. Positive control wells (bacteria with no compound) and negative control wells (medium only) are included.
- Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.
- MIC Determination: The MIC is defined as the lowest concentration of HKI12134085 that
  completely inhibits visible bacterial growth. Growth can be assessed visually or by using a
  viability indicator such as resazurin, which changes color in the presence of metabolically
  active cells.

## **DprE1 Enzymatic Inhibition Assay (IC50 Determination)**

This assay measures the concentration of **HKI12134085** required to inhibit 50% of the DprE1 enzyme activity.



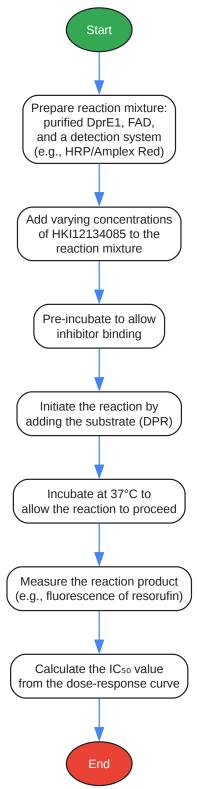


Figure 3: DprE1 Inhibition Assay Workflow

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Caption: Workflow for determining the IC50 of HKI12134085 against DprE1.



#### Methodology:

- Reagent Preparation: A reaction mixture is prepared containing purified DprE1 enzyme, its
  cofactor FAD, and a detection system. A common method involves a coupled assay with
  horseradish peroxidase (HRP) and Amplex Red. In this system, the H<sub>2</sub>O<sub>2</sub> produced during
  the DprE1-catalyzed oxidation of DPR is used by HRP to oxidize Amplex Red to the
  fluorescent product resorufin.
- Inhibitor Addition: Serial dilutions of HKI12134085 are added to the wells of a microtiter plate containing the reaction mixture.
- Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for covalent bond formation.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DPR.
- Incubation and Measurement: The plate is incubated at 37°C, and the fluorescence is measured over time using a plate reader (excitation ~530 nm, emission ~590 nm).
- Data Analysis: The rate of reaction is determined for each inhibitor concentration. The percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

## **Quantitative Bioactivity Data**

While specific quantitative data for **HKI12134085** is embedded within specialized literature, the compound has been identified through a rigorous multiparameter optimization process, indicating potent antimycobacterial activity and improved pharmacokinetic properties.[2] For context, lead nitrobenzothiazinones like PBTZ169 exhibit MIC values in the low nanomolar range against M. tuberculosis.

## Conclusion

**HKI12134085** represents a significant advancement in the development of nitrobenzothiazinone-based antitubercular agents. Its targeted mechanism of action, involving the covalent inhibition of the essential DprE1 enzyme, provides a powerful approach to combat Mycobacterium tuberculosis. The detailed chemical information and standardized experimental



protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for tuberculosis.

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